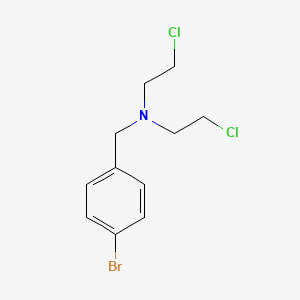

N,N-Bis(2-chloroethyl)-p-bromobenzylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-Bis(2-chloroethyl)-p-bromobenzylamine (BCEBB) is a chemical compound that has recently gained attention due to its potential use in a variety of scientific applications. BCEBB is a derivative of benzylamine and contains two chlorine substituents and one bromine substituent. It has a molecular weight of 400.6 g/mol and a melting point of 122-125°C. BCEBB has been studied extensively in the fields of synthetic chemistry and pharmacology, and its potential applications range from drug synthesis and drug delivery to biological research and biotechnology.

Applications De Recherche Scientifique

Supramolecular Organization and Crystal Structure

Research has been conducted on the supramolecular organization and crystal structure of related compounds, such as bis(3-halo-4-dimethylaminobenzylidene)hydrazines, highlighting the importance of these compounds in understanding intermolecular interactions and crystal packing, which can be crucial for the design of new materials and drugs (Guieu, Rocha, & Silva, 2013).

Synthetic Technology and Organic Synthesis

Studies on synthetic technologies, such as the synthesis of N,N-Dimethyl-4-nitrobenzylamine, demonstrate the relevance of chemical intermediates in creating compounds widely used in medicine, pesticides, and chemical fields. This underscores the broader category of research to which N,N-Bis(2-chloroethyl)-p-bromobenzylamine could contribute, emphasizing its potential role in the synthesis of complex organic molecules (Wang Ling-ya, 2015).

Cytotoxic Activity in Cancer Research

Research on derivatives of ethylenediamine, a moiety structurally similar to the functional groups in this compound, has shown cytotoxic activity against human cancer cell lines. This suggests the potential of this compound derivatives in developing anticancer agents (Musa, Badisa, & Latinwo, 2014).

Antimicrobial Activity

Derivatives of N,N-Bis(2-hydroxybenzyl)-1,2-ethanediamine, which share functional similarities with this compound, have shown promising antimicrobial activity. This research avenue suggests potential applications of this compound in developing new antimicrobial agents (Musa, Khan, Aspedon, & Cooperwood, 2010).

Propriétés

IUPAC Name |

N-[(4-bromophenyl)methyl]-2-chloro-N-(2-chloroethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrCl2N/c12-11-3-1-10(2-4-11)9-15(7-5-13)8-6-14/h1-4H,5-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OABJAIADVRIARX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN(CCCl)CCCl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrCl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20181845 |

Source

|

| Record name | Benzenemethanamine, 4-bromo-N,N-bis(2-chloroethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2743-05-7 |

Source

|

| Record name | p-Bromo-di-(2-chloroethyl)benzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002743057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 4-bromo-N,N-bis(2-chloroethyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20181845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.